molecular formula C19H19F3N2O2 B244683 2-phenoxy-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide

2-phenoxy-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide

Cat. No. B244683
M. Wt: 364.4 g/mol
InChI Key: HDYNBBDIGZPARS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenoxy-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "PTPA" and has been synthesized using different methods.

Mechanism of Action

PTPA exerts its effects by inhibiting the activity of protein kinase CK2, which is involved in various cellular processes, including cell growth, proliferation, and survival. PTPA binds to the ATP-binding site of CK2 and prevents its activity, leading to the inhibition of cancer cell growth and other cellular processes.
Biochemical and Physiological Effects:
PTPA has been shown to have various biochemical and physiological effects. PTPA inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. PTPA also inhibits the migration and invasion of cancer cells. Additionally, PTPA has been shown to reduce inflammation and oxidative stress in various cell types.

Advantages and Limitations for Lab Experiments

PTPA has several advantages for lab experiments. PTPA is stable and can be easily synthesized using different methods. PTPA has also been shown to have low toxicity in vitro and in vivo. However, PTPA has some limitations for lab experiments. PTPA is not very soluble in water, which can limit its use in aqueous solutions. Additionally, PTPA has not been extensively studied in vivo, which limits its potential applications.

Future Directions

PTPA has several potential future directions for scientific research. One of the significant future directions is the investigation of its potential applications in the treatment of neurodegenerative disorders. PTPA has been shown to inhibit the activity of CK2, which is involved in the regulation of neuronal function. Additionally, PTPA has been studied for its potential applications in the treatment of fungal and bacterial infections. Further research is needed to explore the potential applications of PTPA in these areas.

Synthesis Methods

PTPA can be synthesized using different methods. One of the most common methods is the reaction of 2-phenoxy-N-(2-pyrrolidin-1-ylphenyl)acetamide with trifluoromethyl iodide in the presence of a base. The reaction produces PTPA with a yield of up to 60%. Another method involves the reaction of 2-phenoxy-N-(2-pyrrolidin-1-ylphenyl)acetamide with trifluoromethyl bromide in the presence of a base. This method produces PTPA with a yield of up to 70%.

Scientific Research Applications

PTPA has been extensively studied for its potential applications in various fields. One of the significant applications of PTPA is in cancer research. PTPA has been shown to inhibit the growth of cancer cells in vitro and in vivo. PTPA has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, PTPA has been investigated for its antifungal and antibacterial properties.

properties

Molecular Formula

C19H19F3N2O2

Molecular Weight

364.4 g/mol

IUPAC Name

2-phenoxy-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C19H19F3N2O2/c20-19(21,22)14-8-9-17(24-10-4-5-11-24)16(12-14)23-18(25)13-26-15-6-2-1-3-7-15/h1-3,6-9,12H,4-5,10-11,13H2,(H,23,25)

InChI Key

HDYNBBDIGZPARS-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=C(C=C(C=C2)C(F)(F)F)NC(=O)COC3=CC=CC=C3

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C(F)(F)F)NC(=O)COC3=CC=CC=C3

Origin of Product

United States

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